molecular formula C12H12N4 B13040193 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B13040193
M. Wt: 212.25 g/mol
InChI Key: DMSCRVSGZGQYMN-UHFFFAOYSA-N
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Description

3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound with the molecular formula C12H12N4. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 3-ethyl-1H-pyrazole-5-amine with benzonitrile derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:

Biological Activity

3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features, including a pyrazole ring and a benzonitrile moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4, with a molecular weight of 212.25 g/mol. The compound features an amino group and an ethyl substitution on the pyrazole ring, enhancing its reactivity and biological activity .

PropertyValue
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
IUPAC Name3-(5-amino-3-ethylpyrazol-1-yl)benzonitrile
InChI KeyDMSCRVSGZGQYMN-UHFFFAOYSA-N

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties. Research has shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound could be effective against various pathogens .

Anticancer Activity

Research exploring the anticancer potential of this compound is promising. It is hypothesized that it may interact with key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation . In vitro studies have indicated cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and efficacy .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to modulate various cellular processes through interaction with specific biological targets.

Potential Pathways Affected

  • MAPK/ERK Pathway : Involvement in cell proliferation and differentiation.
  • Apoptosis Induction : Potential to trigger programmed cell death in cancer cells.
  • Antimicrobial Mechanisms : Likely interference with bacterial cellular processes.

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

  • Study on Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : Another study reported that similar compounds showed inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 3-ethyl-1H-pyrazole-5-amines with benzonitrile derivatives using potassium carbonate in a polar aprotic solvent such as dimethylformamide . This method allows for the creation of various derivatives that may exhibit altered biological activities.

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

3-(5-amino-3-ethylpyrazol-1-yl)benzonitrile

InChI

InChI=1S/C12H12N4/c1-2-10-7-12(14)16(15-10)11-5-3-4-9(6-11)8-13/h3-7H,2,14H2,1H3

InChI Key

DMSCRVSGZGQYMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)N)C2=CC=CC(=C2)C#N

Origin of Product

United States

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